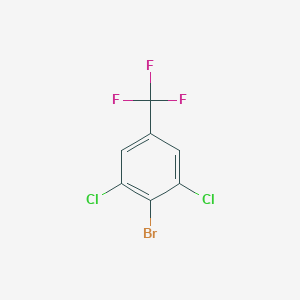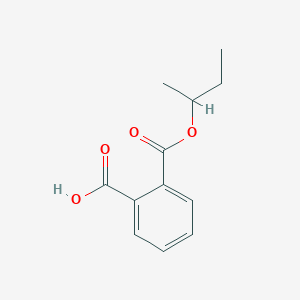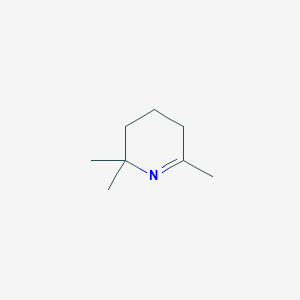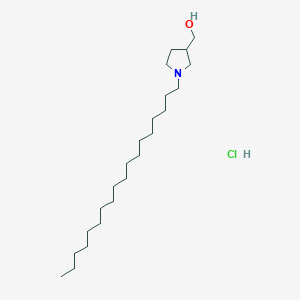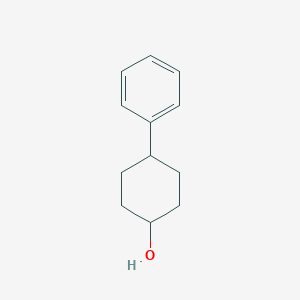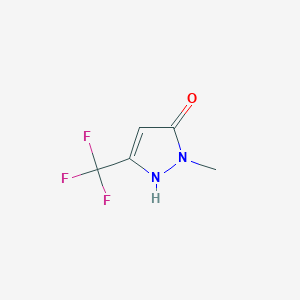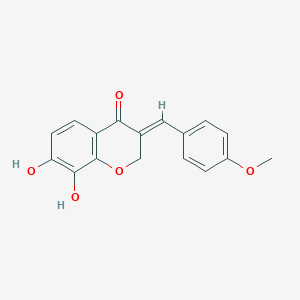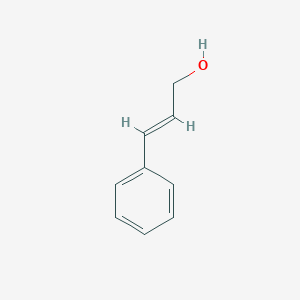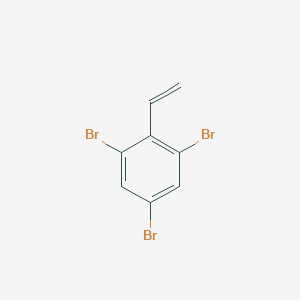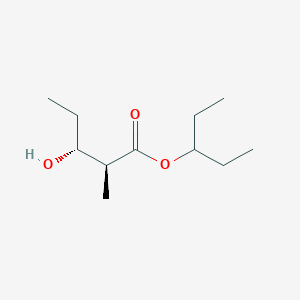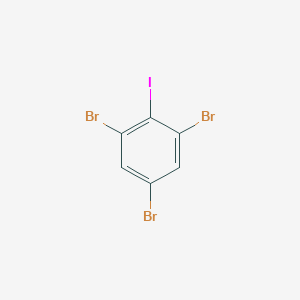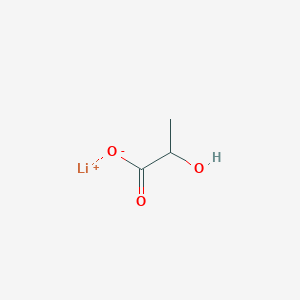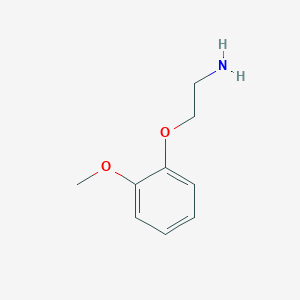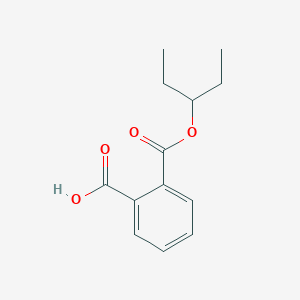![molecular formula C14H17O4- B047074 2-{[(4-Methylpentyl)oxy]carbonyl}benzoate CAS No. 848131-14-6](/img/structure/B47074.png)
2-{[(4-Methylpentyl)oxy]carbonyl}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(4-Methylpentyl)oxy]carbonyl}benzoate, also known as MPB, is a chemical compound that has gained significant attention in scientific research. MPB is a benzoate ester that is commonly used in the field of biochemistry and pharmacology. This compound has been found to have various biochemical and physiological effects, making it a valuable tool for researchers.
Mécanisme D'action
2-{[(4-Methylpentyl)oxy]carbonyl}benzoate works by inhibiting the activity of specific enzymes and proteins in the body. This inhibition can lead to a reduction in inflammation, cancer cell growth, and bacterial infections. 2-{[(4-Methylpentyl)oxy]carbonyl}benzoate has also been found to have an effect on the production of certain neurotransmitters, making it a potential treatment for neurological disorders.
Effets Biochimiques Et Physiologiques
2-{[(4-Methylpentyl)oxy]carbonyl}benzoate has been found to have various biochemical and physiological effects. This compound has been shown to reduce inflammation by inhibiting the activity of certain enzymes. 2-{[(4-Methylpentyl)oxy]carbonyl}benzoate has also been found to have anti-cancer properties by inhibiting the growth of cancer cells. Additionally, 2-{[(4-Methylpentyl)oxy]carbonyl}benzoate has been studied for its potential use in the treatment of bacterial infections.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-{[(4-Methylpentyl)oxy]carbonyl}benzoate in lab experiments is its ability to inhibit the activity of specific enzymes and proteins. This makes it a valuable tool for researchers studying the effects of these enzymes and proteins on various biological processes. However, one limitation of using 2-{[(4-Methylpentyl)oxy]carbonyl}benzoate is its potential toxicity. Researchers must be careful to use 2-{[(4-Methylpentyl)oxy]carbonyl}benzoate in appropriate concentrations to avoid any adverse effects.
Orientations Futures
There are several future directions for research involving 2-{[(4-Methylpentyl)oxy]carbonyl}benzoate. One potential area of study is the use of 2-{[(4-Methylpentyl)oxy]carbonyl}benzoate in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is the development of new synthesis methods for 2-{[(4-Methylpentyl)oxy]carbonyl}benzoate that are more cost-effective and efficient. Additionally, researchers may study the potential use of 2-{[(4-Methylpentyl)oxy]carbonyl}benzoate in the treatment of other diseases such as cancer and bacterial infections.
In conclusion, 2-{[(4-Methylpentyl)oxy]carbonyl}benzoate is a valuable compound in scientific research due to its ability to inhibit the activity of specific enzymes and proteins. This compound has been found to have various biochemical and physiological effects, making it a valuable tool for researchers. While there are some limitations to using 2-{[(4-Methylpentyl)oxy]carbonyl}benzoate in lab experiments, the potential benefits make it a promising area of study for future research.
Méthodes De Synthèse
The synthesis of 2-{[(4-Methylpentyl)oxy]carbonyl}benzoate involves the reaction of 4-methylvaleric acid with benzoyl chloride in the presence of a base catalyst. The resulting product is then purified through a series of distillation and recrystallization steps. The yield of this synthesis method is relatively high, making it a cost-effective and efficient process.
Applications De Recherche Scientifique
2-{[(4-Methylpentyl)oxy]carbonyl}benzoate has been widely used in scientific research due to its ability to inhibit the activity of certain enzymes and proteins. This compound has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties. 2-{[(4-Methylpentyl)oxy]carbonyl}benzoate has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
848131-14-6 |
|---|---|
Nom du produit |
2-{[(4-Methylpentyl)oxy]carbonyl}benzoate |
Formule moléculaire |
C14H17O4- |
Poids moléculaire |
249.28 g/mol |
Nom IUPAC |
2-(4-methylpentoxycarbonyl)benzoate |
InChI |
InChI=1S/C14H18O4/c1-10(2)6-5-9-18-14(17)12-8-4-3-7-11(12)13(15)16/h3-4,7-8,10H,5-6,9H2,1-2H3,(H,15,16)/p-1 |
Clé InChI |
MDMTZTUAKMYYBP-UHFFFAOYSA-M |
SMILES |
CC(C)CCCOC(=O)C1=CC=CC=C1C(=O)[O-] |
SMILES canonique |
CC(C)CCCOC(=O)C1=CC=CC=C1C(=O)[O-] |
Synonymes |
1,2-Benzenedicarboxylic Acid 1-(4-methylpentyl) Ester; _x000B_1,2-Benzenedicarboxylic Acid Mono(4-methylpentyl) Ester; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



